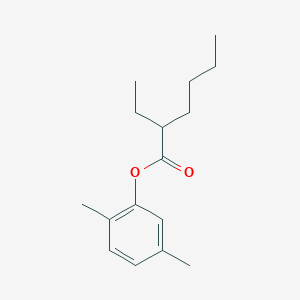

2,5-Dimethylphenyl 2-ethylhexanoate

Description

2,5-Dimethylphenyl 2-ethylhexanoate is an ester derivative combining a 2,5-dimethyl-substituted phenyl group with a branched 2-ethylhexanoate chain. The 2,5-dimethylphenyl group may influence steric and electronic properties, modulating reactivity in chemical processes.

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) 2-ethylhexanoate |

InChI |

InChI=1S/C16H24O2/c1-5-7-8-14(6-2)16(17)18-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3 |

InChI Key |

SAIRMMIMGALNLQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCCCC(CC)C(=O)OC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts chemical behavior. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : This carboxamide derivative (IC50 ~10 µM) demonstrates high photosynthetic electron transport (PET) inhibition in spinach chloroplasts due to its 2,5-dimethyl substitution, which balances lipophilicity and electron-withdrawing effects .

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : The 3,5-dimethyl substitution similarly enhances PET inhibition (IC50 ~10 µM), but the para-substitution pattern may alter binding affinity compared to ortho-substituted analogs .

In contrast, 2,5-Dimethylphenyl 2-ethylhexanoate lacks the amide group, replacing it with an ester linkage.

Functional Group Influence

- Carboxamides () : The amide group enables hydrogen bonding, critical for binding to photosystem II (PSII) in chloroplasts.

- Esters (e.g., 2-Ethylhexanoate derivatives): Esters like chromium 2-ethylhexanoate act as ligands in catalytic systems, where their branched alkyl chains enhance steric bulk, stabilizing metal complexes in organic solvents .

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

- Lipophilicity and Activity: Lipophilicity (logP) is a critical determinant of PET inhibition for carboxamides, with optimal values balancing membrane permeability and target binding . For esters, higher lipophilicity may enhance compatibility with non-polar catalytic environments.

- Steric Effects: The 2-ethylhexanoate’s branched chain in catalytic systems increases steric hindrance, favoring selective formation of 1-hexene during ethene trimerization .

- Environmental Impact : Metabolites such as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one () highlight the environmental persistence of 2,5-dimethylphenyl derivatives, necessitating residue monitoring in agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.